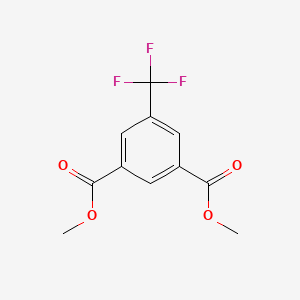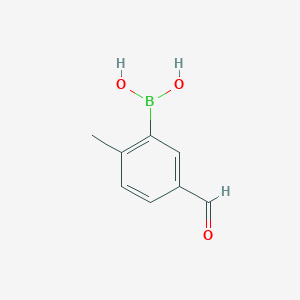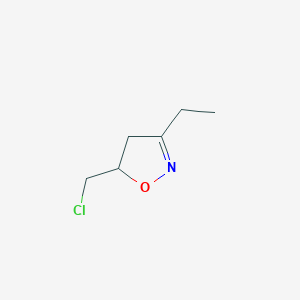
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Descripción general
Descripción
5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
A protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Chemical Reactions Analysis
The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .Aplicaciones Científicas De Investigación
1. Chloromethylation of Aromatic Compounds
- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
- Results or Outcomes : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Synthesis of 5-(hydroxy-, chloro-, bromomethyl)furan-2-enones
- Application Summary : New enones were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes . The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .
- Methods of Application : The synthesis of new enones based on Wittig reactions of 5-HMF and its derivatives (obtained from fructose) with various phosphoranes are reported . The reaction products were isolated by flash chromatography over silica gel .
- Results or Outcomes : The Wittig reaction formed primarily trans-enones if pure halo-derivatives 5-BMF and 5-CMF were used . An insignificant amount of phosphonium salt precipitated during preparation of 5-(bromomethyl)furan-2-enone .
3. Production of Chloromethane
- Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Methods of Application : Chloromethane is produced industrially by the chlorination of methane . This process involves the reaction of methane with chlorine gas in the presence of light or a catalyst to produce chloromethane .
- Results or Outcomes : Chloromethane is used in a variety of applications, including as a refrigerant, a blowing agent for foam packaging, and a propellant in aerosols . It is also used in the production of silicones, agricultural chemicals, and butyl rubber .
4. Synthesis of Hypercrosslinked Polymers
- Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Methods of Application : HCPs are prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies . The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
- Results or Outcomes : HCPs have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .
5. Production of Chloromethane
- Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Methods of Application : Chloromethane is produced industrially by the chlorination of methane . This process involves the reaction of methane with chlorine gas in the presence of light or a catalyst to produce chloromethane .
- Results or Outcomes : Chloromethane is used in a variety of applications, including as a refrigerant, a blowing agent for foam packaging, and a propellant in aerosols . It is also used in the production of silicones, agricultural chemicals, and butyl rubber .
6. Synthesis of Halogenated Derivatives of HMF
- Application Summary : The halogenated derivatives of 5-hydroxymethylfurfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .
- Methods of Application : The synthesis of these halogenated derivatives involves the dehydration of biomass .
- Results or Outcomes : These halogenated derivatives of HMF have potential applications in various fields, although the specific applications are not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKIJQMVFEEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



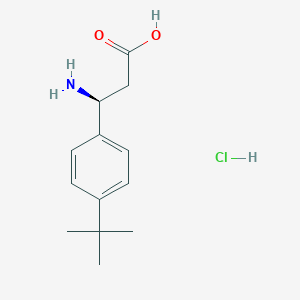
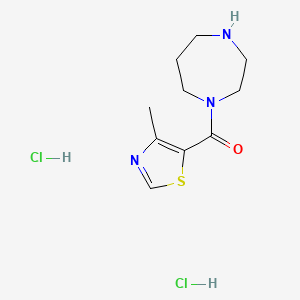
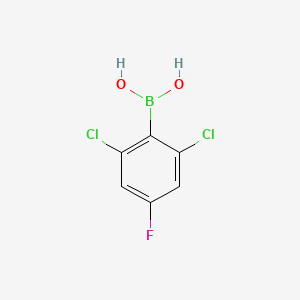
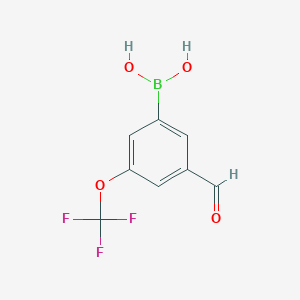
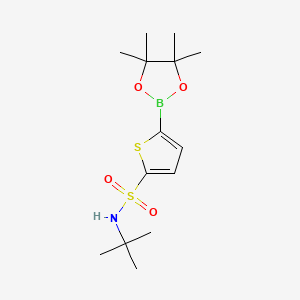
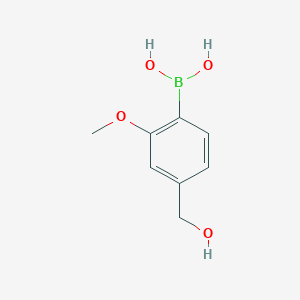
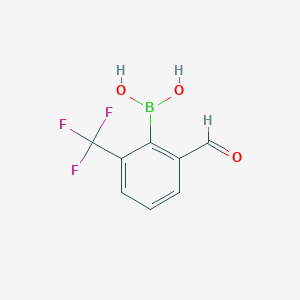
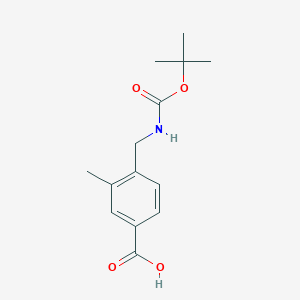
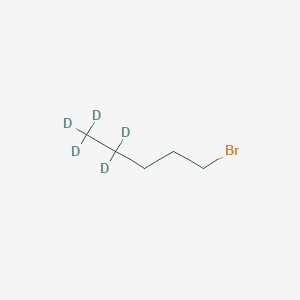
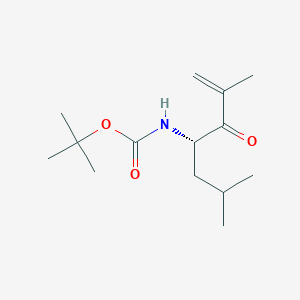
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1443103.png)
